4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide is a complex organic compound with a unique structure that includes chloro, dibromo, oxo, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and bromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one: Similar structure with multiple bromine atoms and indole groups.
2,6-Dibromoquinone-4-chloroimide: Contains both bromo and chloro groups, similar to the target compound.
Uniqueness
4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11Br2ClN4O3 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-chloro-N-[2-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H11Br2ClN4O3/c18-9-5-11-14(12(19)6-9)22-17(27)15(11)24-23-13(25)7-21-16(26)8-1-3-10(20)4-2-8/h1-6,22,27H,7H2,(H,21,26) |
InChI Key |
JXEJIXQNWXTKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl |
Origin of Product |
United States |
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